molecular formula C23H21ClN4O4 B2728769 N-(4-chlorobenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941876-86-4

N-(4-chlorobenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2728769
CAS No.: 941876-86-4
M. Wt: 452.9
InChI Key: ZNPPWMYXRKKHGT-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo[1,5-a]pyrazine derivative characterized by a 3,4-dimethoxyphenyl substituent at the pyrazine ring and a 4-chlorobenzyl group attached via an acetamide linker.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O4/c1-31-20-8-5-16(11-21(20)32-2)18-12-19-23(30)27(9-10-28(19)26-18)14-22(29)25-13-15-3-6-17(24)7-4-15/h3-12H,13-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPPWMYXRKKHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound based on available literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include 3,4-dimethoxyphenyl derivatives and pyrazolo[1,5-a]pyrazin intermediates. The final product is obtained through acetamide formation with the chlorobenzyl group.

Anticancer Properties

Research has indicated that compounds related to pyrazolo[1,5-a]pyrazines exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of pyrazolo compounds could inhibit the growth of various cancer cell lines including A549 (lung cancer) and H322 (non-small cell lung cancer) in a dose-dependent manner . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Similar compounds have been evaluated for their ability to bind to sigma receptors, which are implicated in various neurological disorders. For example, a related compound was shown to have high specific binding affinity for sigma(1) receptors (IC50 = 105 nM), indicating potential neuroprotective effects .

Enzyme Inhibition

Studies on structurally similar compounds have shown that they can act as inhibitors for various enzymes. For instance, some pyrazolo derivatives demonstrated strong inhibitory activity against acetylcholinesterase and urease, suggesting potential applications in treating conditions like Alzheimer's disease and other cognitive disorders .

Case Studies

A recent case study involving a derivative of this compound indicated promising results in preclinical trials. The study reported significant reductions in tumor size in xenograft models treated with the compound compared to control groups. The findings suggested that the compound could be further developed as a therapeutic agent against specific types of cancer.

Data Summary

Biological Activity Effect Reference
Anticancer ActivityInhibition of A549 and H322 cell growth
Sigma Receptor BindingHigh affinity (IC50 = 105 nM)
Enzyme InhibitionStrong activity against acetylcholinesterase

Scientific Research Applications

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of compounds similar to N-(4-chlorobenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide. For example, derivatives containing similar structures have demonstrated significant protective effects against oxidative stress and neuroinflammation in animal models of neurodegenerative diseases. The mechanism involves modulation of inflammatory pathways and antioxidant enzyme activity, suggesting potential therapeutic applications in conditions like Alzheimer's disease and Parkinson's disease .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that derivatives of pyrazolo[1,5-a]pyrazines exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism is believed to involve the disruption of cellular signaling pathways that regulate cell survival and death .

Case Study 1: Neuroprotection in Animal Models

A study evaluated a series of pyrazolo[1,5-a]pyrazine derivatives for their neuroprotective effects in rats subjected to ethanol-induced oxidative stress. The results indicated that certain derivatives significantly reduced markers of neuroinflammation and improved cognitive function as measured by behavioral tests .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that compounds related to this compound exhibited potent cytotoxicity against breast and lung cancer cells. These studies utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Key Features
Target Compound Pyrazolo[1,5-a]pyrazine - 3,4-Dimethoxyphenyl at C2
- 4-Chlorobenzyl via acetamide
Enhanced solubility (methoxy groups) and lipophilicity (chlorobenzyl)
N-(2,3-Dihydro-1,4-benzodioxin-6-yl) analogue Pyrazolo[1,5-a]pyrazine - 3,4-Dimethoxyphenyl at C2
- Dihydrobenzodioxin-6-yl via acetamide
Increased oxygen content for solubility; dihydrobenzodioxin may improve metabolic stability
N-(3-Fluoro-4-methylphenyl) analogue Pyrazolo[1,5-a]pyrazine - Benzodioxol-5-yl at C2
- 3-Fluoro-4-methylphenyl via acetamide
Fluorine atom enhances electronegativity; methyl group may reduce polarity
N-(4-Chlorobenzyl)-2-(4-oxo-2-phenyl) analogue Pyrazolo[1,5-a]pyrazine - Phenyl at C2
- 4-Chlorobenzyl via acetamide
Simpler structure with phenyl group; reduced solubility compared to dimethoxy derivatives

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